1-(4-Chlorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chlorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as CTU, and it has been found to have various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has focused on the synthesis of new chemical entities derived from 1-(4-Chlorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea and evaluating their antimicrobial activities. For instance, Patel and Shaikh (2011) synthesized new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities. Compounds with certain substitutions demonstrated good activity compared to standard drugs, highlighting their potential as antimicrobial agents (Patel & Shaikh, 2011).
Electro-Fenton Degradation of Antimicrobials
The Electro-Fenton degradation process, involving similar compounds, has been studied for the removal of antimicrobials like triclosan and triclocarban from water. Sirés et al. (2007) demonstrated that electro-generated hydroxyl radicals efficiently degrade these antimicrobials, suggesting a potential environmental application for similar chemical structures in water treatment processes (Sirés et al., 2007).
Heterocyclic Design and X-ray Mapping
The role of 1-(4-Chlorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea in the design of new heterocyclic compounds has been explored, with studies using X-ray diffraction to understand the structural basis of these designs. Mazina et al. (2004) investigated the structures of several compounds, including tricyclic heterocycles based on 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile, contributing to the field of crystallography and molecular design (Mazina et al., 2004).
Pharmacological Evaluation for Anti-inflammatory and Analgesic Activities
Farag et al. (2012) synthesized new 3-(4-chlorophenyl or 4-fluorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline derivatives and evaluated them for potential anti-inflammatory and analgesic activities. This research highlights the compound's relevance in the development of new pharmacological agents (Farag et al., 2012).
Optoelectronic, Nonlinear, and Charge Transport Properties
Irfan et al. (2020) explored the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, providing insights into the multifunctional material capabilities of these compounds for applications in electronic devices (Irfan et al., 2020).
properties
IUPAC Name |
1-(4-chlorophenyl)-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c17-11-2-4-12(5-3-11)18-16(22)19-13-6-7-14-10(9-13)1-8-15(21)20-14/h2-7,9H,1,8H2,(H,20,21)(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJFZBFBRAJEJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.